3-Indazol-1-yl-propionic acid
Overview
Description
3-Indazol-1-yl-propionic acid is a chemical compound with the molecular formula C10H10N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of 3-Indazol-1-yl-propionic acid consists of an indazole ring attached to a propionic acid group . The molecular weight of this compound is 190.2 g/mol .Physical And Chemical Properties Analysis
3-Indazol-1-yl-propionic acid has a density of 1.3±0.1 g/cm3, a boiling point of 390.9±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 67.5±3.0 kJ/mol and a flash point of 190.2±23.2 °C .Scientific Research Applications
Additionally, a derivative of this compound, 1-benzyl-3-(2,3-dihydroxypropoxy)indazole, has demonstrated anti-inflammatory activity similar to that of phenylbutazone . Another derivative, 2-(1-Methyl-1H-indazol-4-yl)propanoic acid, showed weak anti-inflammatory, analgesic, antipyretic, and hypotensive activities in rats and mice, as well as moderate platelet antiaggregating effects in vitro .
Proteomics Research
Summary
“3-Indazol-1-yl-propionic acid” is used in proteomics research . It has a molecular formula of C10H10N2O2 and a molecular weight of 190.2 .
Methods
The specific experimental procedures and quantitative data for these applications are not readily available.
Results
The outcomes of this research are not specified in the available resources.
Anti-Inflammatory Activity
Summary
A derivative of “3-Indazol-1-yl-propionic acid”, 1-benzyl-3-(2,3-dihydroxypropoxy)indazole, has demonstrated anti-inflammatory activity similar to that of phenylbutazone .
Results
Biological Activities of Indazole Derivatives
Summary
Indazole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety And Hazards
properties
IUPAC Name |
3-indazol-1-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)5-6-12-9-4-2-1-3-8(9)7-11-12/h1-4,7H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLUWAKLSFDQNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Indazol-1-yl-propionic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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